N-tert-Butyl-N'-hydroxyurea

Description

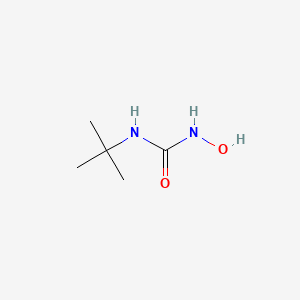

Structure

3D Structure

Properties

CAS No. |

63491-77-0 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1-tert-butyl-3-hydroxyurea |

InChI |

InChI=1S/C5H12N2O2/c1-5(2,3)6-4(8)7-9/h9H,1-3H3,(H2,6,7,8) |

InChI Key |

HWJHRPKZRZGNDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NO |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Biology

Ribonucleotide Reductase (RNR) Inhibition by Hydroxyurea-Type Scaffolds

The primary and most well-established cellular target of hydroxyurea (B1673989) and its derivatives, such as N-tert-Butyl-N'-hydroxyurea, is the enzyme Ribonucleotide Reductase (RNR). nih.govmdpi.com This enzyme is fundamentally crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleoside diphosphates into their corresponding deoxyribonucleotides, the essential precursors for DNA replication. nih.govmdpi.comnih.gov Class I RNRs, found in mammals and other eukaryotes, are composed of two distinct dimeric subunits, R1 (or M1) and R2 (or M2). nih.gov The R1 subunit contains the catalytic and allosteric regulatory sites, while the R2 subunit houses a di-iron center responsible for generating a stable tyrosyl free radical. nih.govmdpi.com This radical is indispensable for the catalytic process. nih.gov

Hydroxyurea-type scaffolds exert their inhibitory effect by directly targeting the tyrosyl free radical within the R2 (M2) subunit of the RNR enzyme. nih.govmdpi.comnih.gov The mechanism involves the quenching of this essential radical through a one-electron transfer from the drug molecule. nih.govmdpi.commdpi.com The N-hydroxyurea moiety (-NH-OH) is the minimal structural requirement for this inhibitory action. nih.gov By scavenging the radical electron, the drug inactivates the R2 subunit, thereby halting the enzyme's catalytic activity. nih.gov This free radical-dependent mechanism is highly conserved across species, from prokaryotes to mammals, which explains the broad activity of these compounds in various organisms. nih.govnih.gov

RNR catalyzes the rate-limiting step in the de novo synthesis of all four deoxyribonucleotide triphosphates (dNTPs) required for DNA replication. researchgate.net Consequently, the inhibition of RNR by hydroxyurea-type compounds leads to a rapid decrease in the intracellular pools of dNTPs. mdpi.comresearchgate.net This depletion of essential building blocks for DNA synthesis is a direct outcome of the enzyme's inactivation. researchgate.net Interestingly, studies have shown that treatment with hydroxyurea does not lead to a complete exhaustion of dNTPs; rather, the levels drop to approximately 80% of those found in the G1 phase of the cell cycle. researchgate.net This suggests the existence of a cellular mechanism that arrests DNA chain elongation when dNTP concentrations fall below a critical threshold, thereby preserving a basal pool of deoxyribonucleotides. researchgate.net The imbalanced and depleted dNTP pools are a primary factor contributing to the cytostatic and cytotoxic effects of the drug. nih.gov

| Mechanism Step | Description | Key Cellular Consequence |

|---|---|---|

| Targeting RNR M2 Subunit | The drug donates an electron to the tyrosyl free radical, quenching it. nih.govmdpi.com | Inactivation of the RNR enzyme. nih.gov |

| Blocking Ribonucleotide Reduction | The inactivated RNR cannot convert ribonucleoside diphosphates to deoxyribonucleoside diphosphates. nih.gov | Cessation of de novo dNTP synthesis. researchgate.net |

| dNTP Pool Depletion | The intracellular concentration of dATP, dGTP, dCTP, and dTTP decreases significantly. mdpi.comresearchgate.net | Lack of necessary substrates for DNA polymerases. nih.gov |

The depletion of the dNTP pools directly and severely impairs the process of DNA synthesis. nih.govnih.gov DNA polymerases, the enzymes responsible for replicating the genome, require a sufficient and balanced supply of all four dNTPs to function effectively. nih.gov When the dNTP levels fall, the movement of DNA polymerases along the DNA template slows down, leading to the stalling of replication forks. nih.govmdpi.comresearchgate.net This inhibition of DNA replication is the central mechanism by which hydroxyurea-type compounds suppress cellular proliferation. nih.govmdpi.com Because of this specific action on DNA synthesis, these compounds are most active during the S-phase of the cell cycle, when DNA replication occurs. mdpi.comnih.gov

The stalling of replication forks triggers a highly conserved intracellular signaling pathway known as the replication checkpoint or S-phase checkpoint. mdpi.comnih.govmdpi.com This checkpoint activation, primarily mediated by the ATR kinase in eukaryotes, serves to maintain genome stability under replication stress. mdpi.com The primary outcome of this checkpoint activation is the arrest of the cell cycle, typically at the G1/S boundary or within the S-phase, preventing cells from proceeding into mitosis with incompletely replicated or damaged DNA. nih.govmdpi.com This effect is reversible; upon removal of the drug, dNTP pools are restored, and cells can resume their progression through the cell cycle. nih.govmdpi.com This property of inducing a reversible cell cycle arrest has led to the widespread use of hydroxyurea in laboratory settings as a tool for synchronizing cell populations for research purposes. nih.govmdpi.comresearchgate.netmdpi.com

Modulation of DNA Repair Mechanisms

The action of hydroxyurea-type scaffolds extends beyond simple RNR inhibition, significantly influencing the cellular environment related to DNA integrity and repair. The induced replication stress acts as a trigger for complex DNA damage responses.

Prolonged stalling of replication forks induced by dNTP depletion can lead to their collapse, a process that can generate DNA double-strand breaks. nih.govmdpi.com The formation of these breaks is a severe form of DNA damage that necessitates cellular repair. nih.gov The presence of DNA damage is signaled by the phosphorylation of histone H2AX, a key event in the DNA damage response. mdpi.comnih.gov

Furthermore, recent research has uncovered a secondary mechanism of action for hydroxyurea that directly affects DNA polymerase activity. pnas.org This mechanism involves the generation of reactive oxygen species (ROS). researchgate.netnih.gov These ROS can directly inhibit the activity of replicative DNA polymerases, including Pol α, Pol δ, and Pol ε, by oxidizing the integral iron-sulfur (Fe-S) clusters within these enzyme complexes. pnas.orgresearchgate.net This oxidation can cause the polymerase complexes to dissociate and lose their ability to bind to the DNA substrate, thereby directly halting DNA synthesis independent of the dNTP pool levels. pnas.orgresearchgate.net This ROS-mediated inhibition of polymerases represents an additional layer of complexity in the cellular response to hydroxyurea-type compounds, contributing to replication stress and the induction of DNA damage. pnas.org

| Component/Process | Effect of Hydroxyurea Treatment | Underlying Mechanism |

|---|---|---|

| DNA Polymerases (α, δ, ε) | Slowing of movement; Inhibition of activity; Disengagement from DNA. mdpi.compnas.orgnih.gov | dNTP depletion; ROS-mediated oxidation of Fe-S clusters. pnas.orgresearchgate.net |

| Replication Forks | Stalling and potential collapse. nih.govnih.gov | Lack of dNTPs for chain elongation. researchgate.net |

| DNA Integrity | Induction of DNA strand breaks. nih.govmdpi.com | Collapse of stalled replication forks. mdpi.com |

| CMG Complex (Cdc45) | Displacement from nascent DNA. nih.gov | Replication stress response. nih.gov |

| Lagging-Strand Enzymes (Fen1, Lig1) | Disengagement from nascent DNA. nih.gov | Replication stress response. nih.gov |

Radiosensitizing Activity Mechanisms

Hydroxyurea is recognized for its role as a radiosensitizer in cancer therapy. nih.gov The mechanisms underlying this activity are primarily associated with its impact on the cell cycle and DNA repair processes. Exposure of cancer cells to hydroxyurea can lead to a block in the early S phase of the cell cycle. nih.gov Furthermore, when used in conjunction with ionizing radiation, hydroxyurea can cause a significant delay in the G2 phase. This G2 delay is suggestive of a reduction in the repair of radiation-induced DNA damage. nih.gov

The radiosensitizing effect of hydroxyurea has been observed to be dependent on the sequence of administration, with post-radiation exposure to the compound showing a more significant interaction. nih.gov This interaction appears to be independent of the cytotoxic effects of hydroxyurea alone, which are often mediated by apoptosis. nih.gov The ability of hydroxyurea to inhibit DNA repair processes offers a potential synergistic effect when combined with DNA-damaging agents like radiation. While these mechanisms are well-documented for hydroxyurea, they form the basis for the investigation of its derivatives, including this compound, as potential radiosensitizing agents.

Table 1: Effects of Hydroxyurea on Cell Cycle and Radiosensitization in Caski Human Cervical Carcinoma Cells

| Treatment | Effect on Cell Cycle | Impact on Radiosensitization |

|---|---|---|

| Hydroxyurea alone | Induces a block in the early S phase. | - |

| Ionizing Radiation alone | Results in a significant G2 delay. | - |

| Hydroxyurea post-Ionizing Radiation | Significantly larger G2 delay compared to radiation alone. | Significant radiosensitization. |

Induction of Fetal Hemoglobin Synthesis (Relevant for hydroxyurea scaffold)

The hydroxyurea scaffold is notably associated with the induction of fetal hemoglobin (HbF) synthesis, a key therapeutic effect in the management of sickle cell disease. nih.govyoutube.com This induction is primarily mediated through the nitric oxide (NO) signaling pathway. caregate.netnih.gov

Research has demonstrated that hydroxyurea generates the nitric oxide radical in vivo. nih.govresearchgate.net This production of NO is a critical step in the induction of HbF. The released NO activates soluble guanylyl cyclase (sGC), which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP). caregate.netresearchgate.netnih.gov

The elevation of cGMP levels is a central event in this pathway. Studies have shown that both hydroxyurea and NO donors lead to increased cGMP levels in erythroid progenitor cells. caregate.net Furthermore, the induction of γ-globin mRNA and HbF protein by hydroxyurea can be abolished by inhibitors of guanylyl cyclase, providing strong evidence for the involvement of the NO-sGC-cGMP pathway. nih.govresearchgate.netnih.gov This signaling cascade ultimately leads to an increase in γ-globin gene expression, which is a component of fetal hemoglobin. nih.govresearchgate.net The established role of this pathway for the hydroxyurea scaffold is the foundation for exploring the potential of its derivatives, such as this compound, in modulating fetal hemoglobin synthesis.

Table 2: Key Molecules in Hydroxyurea-Induced Fetal Hemoglobin Synthesis

| Molecule | Role | Effect of Hydroxyurea |

|---|---|---|

| Nitric Oxide (NO) | Signaling molecule | Production is increased. |

| Soluble Guanylyl Cyclase (sGC) | Enzyme activated by NO | Activated. |

| Cyclic Guanosine Monophosphate (cGMP) | Second messenger | Intracellular levels are increased. |

| γ-globin mRNA | Precursor to fetal hemoglobin protein | Expression is induced. |

Interaction with Other Biological Targets by this compound Derivatives

Derivatives of the this compound scaffold have been investigated for their potential to interact with other significant biological targets, moving beyond the classical mechanisms of the parent compound.

The urea (B33335) and hydroxyurea moieties have been utilized as scaffolds in the design of inhibitors targeting the epidermal growth factor receptor (EGFR) kinase, a key player in various cancers. nih.gov Novel Schiff bases of hydroxyurea with coumarin moieties have been synthesized and have demonstrated dose-dependent anticancer efficacy. For instance, the compound 1-hydroxy-3-[(1E)-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]urea has shown significant cytotoxicity against human breast cancer (MCF-7) cells. Molecular docking studies of such derivatives have indicated good interaction with the EGFR target protein, with binding energies comparable to the standard drug erlotinib. Additionally, novel diaryl urea derivatives have been synthesized and shown to be potent EGFR inhibitors. nih.gov

Table 3: Cytotoxicity of a Hydroxyurea Derivative against MCF-7 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| 1-hydroxy-3-[(1E)-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]urea (SB5) | 157.9 |

Data from a study on hydroxyurea derivatives of coumarins.

Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in cancer therapy, particularly in breast cancer. Small molecule tyrosine kinase inhibitors that compete with ATP binding at the catalytic kinase domain of HER2 are a significant class of therapeutic agents. nih.gov These inhibitors can block the autophosphorylation and activation of HER2, thereby inhibiting downstream signaling pathways that promote proliferation and survival. nih.gov While various compounds have been developed to target HER2, specific research on this compound derivatives for HER2 kinase modulation is an area of ongoing investigation. The development of novel inhibitors for HER2 remains an active field of research. nih.gov

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a role in various cellular processes, and its inhibition is being explored as a potential cancer therapy strategy. researchgate.net Computational studies have investigated thiourea (B124793) derivatives as candidates for SIRT1 inhibition. researchgate.net Molecular docking results have shown that certain thiourea derivatives can bind to the SIRT1 receptor with low binding energy, suggesting potential inhibitory activity. researchgate.net Furthermore, substituted bridged urea analogs have been identified as sirtuin modulators. The exploration of urea and thiourea derivatives as regulators of SIRT1 activity indicates the potential for this compound derivatives to be developed for this purpose.

p38 alpha MAP Kinase Binding Affinity

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Specifically, p38 alpha (p38α) is a key mediator in the signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38α have been pursued as potential anti-inflammatory agents.

Direct binding affinity data for this compound to p38 alpha MAP kinase is not currently available in the scientific literature. However, the structural features of this compound, namely the tert-butyl group and the urea moiety, are present in other known potent inhibitors of p38α. For example, the diaryl urea compound BIRB 796 is a highly potent and selective inhibitor of p38α. Structure-activity relationship studies of BIRB 796 have highlighted the critical role of the tert-butyl group, which occupies a lipophilic pocket within the kinase, a feature that is exposed upon a conformational rearrangement of the activation loop. nih.gov This interaction is a key determinant of the compound's high binding affinity.

Furthermore, separate research has demonstrated that hydroxyurea itself can trigger the activation of p38 MAP kinase signaling in response to cellular stress, such as that induced by DNA damage. nih.gov This indicates that the hydroxyurea moiety can interact with the p38 MAPK pathway, although this is a signaling activation rather than a direct binding affinity measurement for inhibition.

Given the importance of the tert-butyl group and the urea functionality in potent p38α inhibitors like BIRB 796, it is plausible that this compound could exhibit some level of binding affinity for p38 alpha MAP kinase. The urea portion could potentially form key hydrogen bond interactions within the ATP-binding site of the kinase, while the tert-butyl group could engage in favorable hydrophobic interactions. However, without experimental data, the binding affinity and the functional consequence of such an interaction for this compound remain speculative. Further investigation is required to determine if this compound can act as an inhibitor of p38 alpha MAP kinase.

Table 2: Key Structural Moieties and Their Roles in Related p38α MAP Kinase Inhibitors

| Structural Moiety | Compound Example | Role in p38α Binding |

| tert-Butyl Group | BIRB 796 | Occupies a critical lipophilic domain in the kinase, enhancing binding affinity. nih.gov |

| Urea Moiety | Diaryl Urea Inhibitors | Can form important hydrogen bond interactions within the kinase's active site. |

| Hydroxyurea | Hydroxyurea | Induces p38 MAPK signaling in response to cellular stress. nih.gov |

Structure Activity Relationship Sar and Derivative Design

Influence of the N-tert-Butyl Moiety on Biological Activity and Pharmacological Properties

The incorporation of a tert-butyl group into a pharmacologically active molecule like hydroxyurea (B1673989) can profoundly alter its properties. This bulky alkyl group exerts significant stereoelectronic effects and drastically modifies the compound's lipophilicity, which in turn affects its biological activity and pharmacokinetic profile.

Stereoelectronic Effects of tert-Butyl Substitution

Electronically, the tert-butyl group is an electron-donating group through an inductive effect and hyperconjugation. nih.gov This can influence the electron density of the adjacent nitrogen atom and the urea (B33335) backbone. Studies on related molecules have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's redox properties and its ability to participate in electron-transfer reactions, a key aspect of hydroxyurea's mechanism of action. nih.gov The electronic communication between different parts of the molecule can be mediated and influenced by the presence of tert-butyl groups. nih.gov

Impact on Lipophilicity and Cellular Permeability

Hydroxyurea itself is a small, polar molecule with a high degree of hydrophilicity, which can limit its passive diffusion across cellular membranes. nih.govnih.gov The introduction of a tert-butyl group, a large nonpolar moiety, significantly increases the lipophilicity (fat-solubility) of the N-tert-Butyl-N'-hydroxyurea derivative. This enhanced lipophilic character is intended to improve penetration through the lipid bilayers of cell membranes, potentially leading to better cellular uptake and higher intracellular concentrations. nih.gov

Critical Structural Features of the Hydroxyurea Pharmacophore for Enzymatic Inhibition

Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis. nih.govdrugbank.comnih.gov This inhibition is directly linked to the specific structural arrangement of the hydroxyurea molecule, which acts as a pharmacophore.

The key features essential for its activity are:

The Hydroxamic Acid Moiety (-NH-OH): The hydroxyl group attached to the nitrogen is indispensable for the biological activity. gpatindia.com This group is crucial for quenching a critical tyrosyl free radical at the active site of the RNR M2 subunit, which inactivates the enzyme. nih.govmdpi.com Substitution of the hydroxyl proton with a methyl group renders the compound inactive. gpatindia.com

The Carbonyl Group (C=O): The carbonyl group is part of the urea backbone and contributes to the electronic properties of the molecule. Substitution at the 1-position with another carbonyl group has been shown to decrease antimitotic activity. gpatindia.com

The Amide Group (-NH2): The terminal NH2 group is also part of the core structure.

SAR of Substituted Benzoylurea (B1208200) and Thiourea (B124793) Derivatives

Benzoylureas and thioureas are classes of compounds structurally related to ureas. They have been extensively studied for various biological activities, and their SAR provides insights into how modifications affect function.

Positional and Electronic Effects of Substituents on Activity

The biological activity of benzoylurea and thiourea derivatives is highly dependent on the nature and position of substituents on their aromatic rings.

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or trifluoromethyl groups) versus electron-donating groups (e.g., methoxy) can significantly alter the activity. biointerfaceresearch.comnih.gov In a study of (thio)urea derivatives as inhibitors of E. coli β-glucuronidase, it was found that introducing an electron-withdrawing group into the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity. nih.gov Similarly, for some bis-thioureas, compounds containing electron-withdrawing groups showed the highest potency against cancer cell lines. biointerfaceresearch.com

Correlation of Structural Modifications with Molecular Target Affinity

Specific structural changes in benzoylurea and thiourea derivatives have been directly correlated with their binding affinity for various molecular targets, often quantified by metrics like IC₅₀ (half-maximal inhibitory concentration) or docking scores.

Molecular docking studies have been instrumental in rationalizing observed activities. For thiourea derivatives designed as inhibitors of HIV-1 capsid and human cyclophilin A, docking analyses helped to elucidate the structure-activity relationships. nih.gov In another example, a potent thiourea derivative (E-9) was found to have a strong affinity for E. coli β-glucuronidase, forming interactions with key residues Asp 163, Tyr 472, and Glu 504 in the active site. nih.gov

The data below illustrates how structural modifications impact the inhibitory activity of thiourea and benzoylurea derivatives against different targets. For example, N-(4-bromo)-benzoyl-N'-phenylthiourea showed significantly higher cytotoxic activity against HER2-positive breast cancer cells compared to 4-(tert-butyl)-N-benzoylurea and the parent compound hydroxyurea. ubaya.ac.id This highlights the potent effect of specific halogen substitutions on the benzoyl ring and the replacement of the urea oxygen with sulfur. Similarly, the introduction of a piperazine (B1678402) ring in second-generation thioureas enhanced potency against L. amazonensis. mdpi.com

| Compound | Modification | Target/Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Hydroxyurea | Parent Compound | HER2-Positive Breast Cancer Cells | 11.61 mM | ubaya.ac.id |

| 4-(tert-butyl)-N-benzoylurea | Addition of 4-tert-butylbenzoyl group | HER2-Positive Breast Cancer Cells | 0.61 mM | ubaya.ac.id |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Addition of 4-bromobenzoyl and phenyl groups; Urea to Thiourea | HER2-Positive Breast Cancer Cells | 0.54 mM | ubaya.ac.id |

| Thiourea Derivative 3e | First Generation | L. amazonensis | 4.9 µM | mdpi.com |

| Thiourea Derivative 5i | Second Generation (contains piperazine ring) | L. amazonensis | 1.8 µM | mdpi.com |

| (Thio)urea Derivative E-9 | Electron-withdrawing group at para-position | E. coli β-glucuronidase (EcGUS) | 2.68 µM | nih.gov |

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of this compound derivatives aims to enhance their therapeutic efficacy by improving potency against a specific biological target while minimizing off-target effects, thereby increasing selectivity. This process involves a systematic approach to modify the chemical structure of the lead compound, this compound, based on an understanding of its interaction with the target protein and the principles of medicinal chemistry. The ultimate goal is to develop analogs with a superior therapeutic window.

Ligand-Based and Structure-Based Design Strategies

The optimization of this compound can be approached through two primary computational drug design strategies: ligand-based and structure-based design. nih.gov These methods utilize knowledge of the ligand (the drug-like molecule) and the target protein, respectively, to guide the design of more effective and selective compounds.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown, relying instead on the information derived from a series of molecules that bind to the target. nih.govnih.gov Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, and steric parameters) and measuring their inhibitory activity.

For instance, a 2D-QSAR model was developed for a series of N-hydroxyurea derivatives targeting Flap endonuclease-I (FEN-1), an enzyme involved in DNA repair. nih.gov The model revealed a correlation between the physicochemical descriptors of the derivatives and their FEN-1 inhibitory activity, achieving a coefficient of determination (R²) of 0.806. nih.gov Such models can predict the activity of novel, unsynthesized this compound analogs, prioritizing the synthesis of the most promising candidates.

A hypothetical QSAR study on this compound derivatives might explore modifications to the tert-butyl group to modulate lipophilicity and steric bulk, as well as substitutions on the urea backbone to alter electronic properties and hydrogen bonding capacity. The resulting data would be used to build a predictive model to guide further design.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor and elicit a biological response. mdpi.comresearchgate.net By analyzing the structures of several active N-hydroxyurea derivatives, a common pharmacophore can be identified. This model then serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophore, or to guide the modification of this compound to better match the key features.

For example, a pharmacophore model for a series of CYP11B1 inhibitors identified six hydrophobic regions and one hydrogen bond acceptor as crucial for activity. mdpi.com A similar approach for this compound could highlight the importance of the hydroxyurea moiety for metal chelation and hydrogen bonding, and the tert-butyl group as a key hydrophobic feature.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be a powerful tool for inhibitor development. nih.gov This approach involves analyzing the binding site of the target and designing ligands that fit snugly and interact favorably with key amino acid residues.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijpsr.com Docking simulations of this compound into the active site of its target enzyme can reveal key interactions, such as the coordination of the hydroxyurea group with a metal ion in the active site and hydrophobic interactions involving the tert-butyl group. ijpsr.com

Studies on other urea derivatives have successfully used molecular docking to understand their binding modes. For example, docking of 1,3-disubstituted urea derivatives into the active site of epoxide hydrolase revealed hydrogen bond interactions between the urea's carbonyl oxygen and tyrosine residues, which were crucial for binding. ijpsr.com Similarly, docking studies on N-hydroxyurea derivatives targeting FEN-1 helped to elucidate key interactions with amino acids in the active site. nih.gov

For this compound, docking studies could guide modifications to enhance binding affinity. For instance, if the tert-butyl group is found to be in a spacious hydrophobic pocket, it could be replaced with larger or differently shaped hydrophobic groups to improve van der Waals interactions. Conversely, if the pocket is constrained, smaller hydrophobic groups might be more favorable.

The table below illustrates hypothetical docking scores and key interactions for a series of this compound analogs, demonstrating how this data can inform rational design.

| Compound | Modification | Docking Score (kcal/mol) | Key Interactions | Design Implication |

| This compound | - | -8.5 | H-bond with Ser345, Hydrophobic interaction with Leu400 | Baseline compound |

| Analog 1 | tert-Butyl -> Isopropyl | -8.1 | H-bond with Ser345, Reduced hydrophobic interaction | Decreased potency suggests larger hydrophobic group is preferred |

| Analog 2 | tert-Butyl -> Cyclohexyl | -9.2 | H-bond with Ser345, Enhanced hydrophobic interaction | Increased potency suggests exploration of larger cycloalkyl groups |

| Analog 3 | Hydroxyurea -> Methylurea | -6.3 | Loss of key H-bond | Underscores the critical role of the N'-hydroxy group |

Iterative Design Cycle: The most effective drug design campaigns often involve an iterative cycle of design, synthesis, and testing, guided by both ligand-based and structure-based computational methods. chemrxiv.org Insights from molecular docking (SBDD) can be used to design a focused library of this compound analogs. These compounds are then synthesized and their biological activity is determined. The resulting SAR data can then be used to refine QSAR and pharmacophore models (LBDD), which in turn inform the next round of structure-based design. This synergistic approach accelerates the optimization of potency and selectivity, leading to the identification of superior drug candidates.

Preclinical and in Vitro Biological Investigations

In Vitro Cytotoxicity and Antiproliferative Assays

In vitro cytotoxicity and antiproliferative assays are fundamental in preclinical cancer research to determine the potential of a compound to inhibit the growth of or kill cancer cells. These assays typically involve exposing cultured cancer cell lines to the compound of interest and measuring cell viability or proliferation after a specific period.

Extensive searches of scientific literature did not yield specific cytotoxic or antiproliferative data for N-tert-Butyl-N'-hydroxyurea against the human breast adenocarcinoma cell line MCF-7, the human ductal breast epithelial tumor cell line T47D, or the human cervical cancer cell line HeLa.

For context, the parent compound, Hydroxyurea (B1673989), has been evaluated against various cancer cell lines. For instance, in studies on MCF-7 cells, Hydroxyurea has demonstrated cytotoxic effects. One study reported an IC50 value (the concentration required to inhibit the growth of 50% of cells) for Hydroxyurea on MCF-7 cells, which provides a benchmark for the activity of related compounds.

Table 1: Cytotoxicity Data for Reference Compound Hydroxyurea on MCF-7 Cells

| Compound | Cell Line | IC50 (µM) | Source |

|---|

This table presents data for the reference compound Hydroxyurea due to the absence of specific data for this compound.

No specific data regarding the cytotoxicity of this compound against normal cell lines, such as Vero cells (derived from the kidney of an African green monkey), were found in the reviewed literature. Assessing cytotoxicity in non-cancerous cell lines is a critical step to determine the selectivity of a potential anticancer compound. A favorable selectivity index, which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, indicates that the compound is more toxic to cancer cells while sparing normal cells.

Direct comparative efficacy studies of this compound against the reference agents Hydroxyurea and Erlotinib are not available in the public domain. As a structural analogue, it is hypothesized that this compound may exhibit a similar mechanism of action to Hydroxyurea, but potentially with different potency.

Hydroxyurea is a well-established inhibitor of ribonucleotide reductase and is used in the treatment of various cancers. mdpi.com Erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). researchgate.net The comparative efficacy would depend on the specific molecular targets of this compound.

Table 2: Comparative IC50 Values for Reference Compounds

| Compound | Cell Line | IC50 |

|---|---|---|

| Hydroxyurea | HER2-Positive Breast Cancer Primary Cells | 11.61 mM |

This table provides reference data for Hydroxyurea. Specific comparative data for this compound is not available.

Enzymatic Inhibition Assays in Cell-Free and Cellular Systems

Enzymatic assays are crucial for elucidating the mechanism of action of a drug candidate by measuring its effect on specific enzymes.

There is no specific information available from the searched literature regarding the modulation of ribonucleotide reductase (RNR) activity by this compound. Hydroxyurea, the parent compound, is a well-known RNR inhibitor. mdpi.comnih.gov RNR is a critical enzyme for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.gov Inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby arresting DNA replication and cell proliferation. nih.gov It is plausible that this compound, as a hydroxyurea derivative, may also act as an RNR inhibitor, though this would require experimental verification.

No data were found on the specific kinase inhibition profile of this compound against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). EGFR and HER2 are key receptor tyrosine kinases involved in cell growth, proliferation, and survival, and are important targets in cancer therapy. nih.govdrugs.com Inhibitors of these kinases, such as Erlotinib, are used in the treatment of various cancers. researchgate.net Studies on other urea (B33335) derivatives have sometimes shown activity against such targets, but specific data for the tert-butyl derivative is lacking.

Sirtuin and Inflammatory Enzyme Inhibition (SIRT1, COX-2, 5-LOX)

The inhibitory potential of N-hydroxyurea derivatives against key inflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), has been a subject of scientific inquiry aimed at developing safer anti-inflammatory agents. nih.gov Research has shown that incorporating an N-hydroxyurea moiety into the structures of known nonsteroidal anti-inflammatory drugs (NSAIDs) can yield dual inhibitors of both the COX-2 and 5-LOX pathways. nih.gov

In a study evaluating various N-hydroxyurea derivatives, their capacity to inhibit these enzymes was quantified. The replacement of the carboxylate group in NSAIDs like indomethacin, flurbiprofen (B1673479), and diclofenac (B195802) with an N-hydroxyurea group was explored to confer 5-LOX inhibitory activity while potentially retaining COX-2 inhibition. nih.gov The results demonstrated that these derivatives possess dual inhibitory activity. For instance, analogs of flurbiprofen and diclofenac emerged as potent dual inhibitors. nih.gov

The inhibitory activities were determined using fluorometric screening kits and are presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The findings for several N-hydroxyurea derivatives are summarized below. nih.gov

| Compound (NSAID Analog) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| Derivative 1 (Indomethacin) | 68.31 ± 2.15 | 3.45 ± 0.19 |

| Derivative 2 (Flurbiprofen) | 29.54 ± 1.58 | 0.89 ± 0.05 |

| Derivative 3 (Diclofenac) | 1.98 ± 0.11 | 2.51 ± 0.13 |

| Celecoxib (Reference) | 0.45 ± 0.03 | >100 |

| Zileuton (Reference) | >100 | 0.52 ± 0.03 |

Data sourced from Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. nih.gov

These results indicate that N-hydroxyurea derivatives can act as effective dual inhibitors of COX-2 and 5-LOX. nih.gov In contrast, specific inhibitory activity of this compound against Sirtuin 1 (SIRT1) is not extensively documented in the reviewed scientific literature.

Cellular Pathway Analysis

Effects on DNA Synthesis and Cell Cycle Progression

The primary mechanism of action of hydroxyurea and its derivatives, such as this compound, on cellular pathways involves the inhibition of DNA synthesis, which subsequently leads to cell cycle arrest. nih.govmdpi.com This effect is predominantly mediated through the inhibition of the enzyme ribonucleotide reductase (RNR). nih.govmdpi.com

RNR is crucial for DNA replication as it catalyzes the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the precursors for all four deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis. nih.govmdpi.com Hydroxyurea inhibits RNR by quenching a critical tyrosyl free radical in the R2 subunit of the enzyme, which is essential for its catalytic activity. nih.govmdpi.com

The depletion of the dNTP pool caused by RNR inhibition leads to the stalling of replication forks, a phenomenon known as replication stress. researchgate.netresearcher.liferesearchgate.net This stress activates the S-phase checkpoint, a cellular surveillance mechanism that halts the progression of the cell cycle to allow time for DNA repair. nih.gov Consequently, cells treated with hydroxyurea derivatives accumulate in the S-phase of the cell cycle. nih.govmdpi.com This reversible S-phase arrest has made hydroxyurea a widely used tool in laboratory settings for cell synchronization. nih.gov

Investigations into Oxidative Stress Markers and Antioxidant Enzyme Activity in Cellular Models

The interaction of hydroxyurea with cellular redox systems is complex, with studies indicating that it can both induce oxidative stress and enhance antioxidant defenses. Treatment with hydroxyurea has been shown to lead to the generation of reactive oxygen species (ROS), which can contribute to its cellular effects. nih.govresearcher.life

Conversely, research has also demonstrated that hydroxyurea can induce the expression and activity of key antioxidant enzymes. nih.govfrontiersin.org This suggests a cellular adaptive response to mitigate potential oxidative damage. Investigations in various cell models, including human umbilical vein endothelial cells (HUVECs) and peripheral blood mononuclear cells (PBMCs), have shown that hydroxyurea treatment can increase the expression of several antioxidant genes. frontiersin.org

A study on B16 melanoma cells revealed that hydroxyurea treatment led to a transient increase in the activity and mRNA levels of glutathione (B108866) peroxidase (GPx) and glutathione reductase, as well as increased levels of reduced glutathione. nih.gov Another study showed that in red blood cells of individuals with sickle cell anemia, hydroxyurea therapy increased the expression and activity of GPx1. nih.gov Furthermore, in vitro treatment of red blood cells with hydroxyurea resulted in a significant increase in superoxide (B77818) dismutase (SOD) activity. mdpi.com

The table below summarizes the observed effects of hydroxyurea on the expression of antioxidant-related genes in HUVECs.

| Gene | Function | Expression Change (Log Ratio) |

| SOD2 | Antioxidant Enzyme | 1.852 |

| GSR | Glutathione Metabolism | 2.882 |

| GSTM2 | Detoxification | 2.210 |

| MGST1 | Detoxification | 1.733 |

| CBR1 | Detoxification | 1.727 |

Data sourced from Hydroxyurea Scavenges Free Radicals and Induces the Expression of Antioxidant Genes in Human Cell Cultures Treated With Hemin. frontiersin.org

In Vitro Pharmacokinetic and ADME Properties (Research Methodology Focused)

Microsomal Stability Studies

Microsomal stability assays are a standard in vitro method used in drug discovery to assess the metabolic stability of a compound. evotec.comaxispharm.com This assay provides an early indication of a compound's intrinsic clearance, which is a critical parameter in determining its pharmacokinetic profile. mercell.com The methodology focuses on the rate at which a compound is metabolized by enzymes present in liver microsomes. evotec.com

The general research methodology for a microsomal stability study is as follows:

Preparation of Reagents : Liver microsomes are subcellular fractions of the endoplasmic reticulum obtained from liver cells of various species (e.g., human, rat, mouse). evotec.comaxispharm.com They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com A buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) and a cofactor, typically NADPH, are required to initiate the enzymatic reactions. mercell.commttlab.eu

Incubation : The test compound, such as this compound, is incubated at a fixed concentration (commonly 1 µM) with the liver microsomes in the buffered solution at 37°C. evotec.comnih.gov The reaction is initiated by adding NADPH. evotec.com Control incubations are run in parallel, including a sample without NADPH to check for non-NADPH dependent degradation or chemical instability. evotec.comnih.gov

Time-Point Sampling : Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes). evotec.com The enzymatic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile (B52724). evotec.com

Analysis : After quenching, the samples are typically centrifuged to pellet the protein, and the supernatant is analyzed. The concentration of the remaining parent compound is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). evotec.commercell.com

Data Interpretation : The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. mercell.com

Computational Chemistry and Chemoinformatics Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinity to Target Receptors (e.g., HER2, EGFR, SIRT1, p38 alpha MAP Kinase)

Molecular docking simulations could be employed to predict the binding affinity of N-tert-Butyl-N'-hydroxyurea with various protein targets implicated in disease pathways. These targets include Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), Sirtuin 1 (SIRT1), and p38 alpha Mitogen-Activated Protein Kinase. The output of such studies is typically a scoring function value, often expressed in kcal/mol, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

Currently, there are no specific published docking studies detailing the binding affinity of this compound against HER2, EGFR, SIRT1, or p38 alpha MAP Kinase.

Elucidation of Ligand-Protein Interaction Profiles (Hydrogen Bonding, Steric Interactions)

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the protein's active site. These interactions are crucial for the stability of the ligand-protein complex. Key interactions include:

Hydrogen Bonding: The formation of hydrogen bonds between the hydrogen bond donors and acceptors on this compound and the amino acid residues of the target protein.

Analysis of these interactions provides insight into the structural basis of binding and can guide the design of more potent and selective inhibitors. Research detailing the specific ligand-protein interaction profile for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. uni-muenchen.de

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. uni-muenchen.de These models can then be used to predict the activity of new, untested compounds like this compound. uni-muenchen.de A robust QSAR model could predict the potential efficacy of this compound against various biological targets, thereby prioritizing it for further experimental testing. No specific predictive QSAR models for the biological activity of this compound have been reported in the literature.

Descriptors and Statistical Methodologies

The development of a QSAR model involves two key components:

Molecular Descriptors: These are numerical values that characterize the chemical properties of a molecule. They can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment) descriptors.

Statistical Methodologies: Various statistical methods are used to correlate the descriptors with biological activity. Multiple Linear Regression (MLR) is a common approach. The quality and predictive power of the resulting model are assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²).

A study on N-hydroxy urea (B33335) derivatives as Flap Endonuclease-1 (FEN-1) inhibitors utilized 2D-QSAR models developed with multiple linear regression (MLR) and validated by the leave-one-out (LOO) method, achieving an R² of 0.806 and a Q² of 0.607. nih.gov However, this study did not specifically include this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate various molecular properties with high accuracy. For a compound like this compound, DFT could be used to determine:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and interaction capabilities.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural confirmation.

While DFT studies have been conducted on the parent compound hydroxyurea (B1673989) to investigate its crystal structure, electronic properties, and optical response functions, no such studies have been specifically published for this compound. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure through geometry optimization. For this compound, this is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach. Functionals such as B3LYP, paired with basis sets like 6-311+G(d,p), have proven effective in accurately modeling the geometry of hydroxyurea and its analogs. researchgate.netresearchgate.net

The optimization process for this compound would explore various possible conformations and tautomers. Like its parent compound, N-hydroxyurea, it can exist in hydroxamic and hydroximic tautomeric forms, with calculations consistently showing the hydroxamic tautomer to be significantly more stable. mdpi.com The conformational landscape is influenced by the rotation around the C-N and N-O bonds. The presence of the bulky tert-butyl group introduces steric hindrance, which would likely favor specific rotational isomers to minimize steric strain. Computational studies on related structures show that while the core heavy atoms of the hydroxyurea moiety tend to be planar, the hydrogen atoms of the amine and hydroxyl groups may lie out of this plane. researchgate.net

Once the optimized geometry is obtained, electronic structure analysis provides insight into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Based on DFT calculations for similar aryl urea derivatives, the electronic properties of this compound can be predicted. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies from the optimized molecular structure, one can predict the infrared (IR) and Raman spectra of this compound. nih.gov These theoretical spectra serve as a powerful tool for validating the computed geometry when compared against experimental data. nih.gov

The calculations can identify the vibrational modes corresponding to specific functional groups within the molecule. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, the C=O (amide I band) stretching, and the bending modes of the N-H groups. Ab initio molecular dynamics (AIMD) simulations on N-hydroxyurea have shown that its vibrational spectrum, particularly the OH stretching region, is sensitive to its environment, such as its hydration shell. mdpi.comnih.gov The bulky tert-butyl group would also have characteristic C-H stretching and bending modes.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com This analysis helps in understanding the photophysical properties of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3500 | Hydroxyl (-OH) |

| N-H Stretch | 3200 - 3400 | Amine (-NH) and Amide (-NH) |

| C-H Stretch (tert-butyl) | 2900 - 3000 | Alkyl (-C(CH3)3) |

| C=O Stretch (Amide I) | 1650 - 1680 | Urea carbonyl |

| N-H Bend | 1550 - 1620 | Amine/Amide |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations in an aqueous environment are crucial for understanding its behavior in a biological context. nih.gov

Conformational Analysis: Recent AIMD simulations on N-hydroxyurea have revealed the profound impact of hydration on its conformational stability. mdpi.comnih.gov While gas-phase calculations often predict the E conformer to be more stable, simulations in water show that the Z conformer can be significantly stabilized by the solvent, highlighting the critical role of solute-solvent interactions. mdpi.comnih.gov Similar MD studies on this compound would elucidate how the hydrophobic tert-butyl group influences the local water structure and, in turn, the conformational equilibrium of the molecule.

Binding Dynamics: Hydroxyurea is known to inhibit the enzyme ribonucleotide reductase (RNR) by scavenging a critical tyrosyl radical. nih.govnih.gov MD simulations are a key tool for investigating the binding of inhibitors to their target proteins. nih.govresearchgate.net A simulation of this compound with RNR could reveal its binding mode within the active site. The simulation would track the stability of the protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds from the hydroxyurea moiety and hydrophobic interactions from the tert-butyl group), and calculate the binding free energy to estimate its affinity for the target. nih.govresearchgate.net Such simulations are essential for understanding the molecular mechanism of action and for designing more potent derivatives.

Virtual Screening and Lead Optimization Strategies

Computational techniques are central to modern lead discovery and optimization. danaher.compatsnap.com this compound can serve as a query molecule or a starting point in these computational campaigns.

Virtual Screening: Structure-based virtual screening (SBVS) involves docking large libraries of compounds into the three-dimensional structure of a biological target. nih.govmdpi.com If this compound shows activity against a target like RNR, its computationally determined binding pose can be used to define the search space for a virtual screen. nih.gov The screening process would identify other molecules from vast databases that are predicted to bind to the same site with high affinity. nih.govjetir.org Alternatively, ligand-based virtual screening methods, such as pharmacophore modeling, can be used. A pharmacophore model derived from the key structural features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic features) can be used to search for structurally diverse compounds that share the same interaction pattern. mdpi.com

Table 3: Workflow for a Structure-Based Virtual Screening Campaign

| Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the target protein (e.g., Ribonucleotide Reductase). | Protein Data Bank (PDB), Molecular modeling software |

| 2. Ligand Database Preparation | Compile and prepare a library of small molecules for screening. | ZINC database, Enamine, etc. |

| 3. Molecular Docking | Dock each ligand into the defined binding site of the target. | AutoDock, PyRx, Schrödinger Suite |

| 4. Scoring and Ranking | Score the docked poses based on binding affinity and rank the compounds. | Docking scoring functions |

| 5. Post-processing and Filtering | Apply filters based on physicochemical properties (ADMET) and visual inspection. | SwissADME, Discovery Studio |

| 6. Hit Selection | Select a subset of promising compounds for experimental validation. | - |

Identification of Novel Scaffolds and Derivatives

The ultimate goal of lead optimization is to design new molecules with improved efficacy, selectivity, and pharmacokinetic properties. nih.govbiobide.comsartorius.com Insights gained from the computational analyses described above are instrumental in this process.

By analyzing the simulated binding pose of this compound, medicinal chemists can identify opportunities for structural modification. For instance, if the tert-butyl group occupies a large hydrophobic pocket, derivatives with different alkyl or aryl groups could be designed to optimize these hydrophobic interactions. nih.gov If a specific hydrogen bond is crucial for activity, the core hydroxyurea scaffold can be modified to enhance this interaction. This structure-activity relationship (SAR) analysis guides the synthesis of a focused library of new compounds. patsnap.com

Furthermore, computational approaches can facilitate "scaffold hopping," where the core structure of the lead molecule is replaced with a different chemical moiety while preserving the key binding interactions. patsnap.comnih.gov This can lead to the discovery of novel chemical classes of compounds with potentially better drug-like properties. mdpi.com Techniques like reinforcement learning coupled with 3D generative models are emerging as powerful tools for the de novo design of target-specific molecules based on an initial scaffold. arxiv.org

Advanced Analytical Techniques for Characterization and Quantification in Research

Liquid Chromatography Methods

Liquid chromatography is a cornerstone for the analysis of non-volatile compounds like N-tert-Butyl-N'-hydroxyurea. It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of this compound. Reversed-phase (RP) HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For analogous compounds like hydroxyurea (B1673989), typical RP-HPLC methods involve a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphoric acid nih.govsielc.com. Detection is often achieved using an ultraviolet (UV) detector, as the urea (B33335) functional group possesses a chromophore nih.gov. In instances where UV detection lacks sensitivity or when analyzing complex matrices, derivatization with an agent like xanthydrol can be performed. This process attaches a highly UV-absorbent group to the molecule, significantly enhancing its detectability nih.govnih.gov. The derivatization with xanthydrol improves the retention of these polar compounds on nonpolar columns nih.gov.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | C18 nih.gov | Newcrom R1 sielc.com |

| Mobile Phase | 20mM Ammonium Acetate and Acetonitrile (Gradient) nih.gov | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Flow Rate | 1 mL/min nih.gov | Not Specified |

| Detection | UV at 240 nm (after derivatization) nih.gov | UV or Mass Spectrometry sielc.com |

| Run Time | < 18 minutes nih.gov | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly shorter analysis times nih.govscielo.br.

Methods developed for HPLC can often be transferred to UHPLC, providing faster results sielc.comsielc.com. For instance, a UHPLC method for the related compound hydroxyurea used a C18 reverse-phase column with a mobile phase of acetonitrile and water, achieving a retention time of 6.7 minutes scielo.br. The enhanced speed and efficiency of UHPLC make it particularly suitable for high-throughput screening and detailed pharmacokinetic studies in a research setting.

Method Development and Validation for this compound in Biological Matrices (for research purposes)

For quantitative research involving biological matrices such as plasma or urine, it is imperative to develop and validate a robust bioanalytical method. pharmacompass.com This process ensures that the method is reliable, reproducible, and suitable for its intended purpose. bfarm.de Validation is performed according to established guidelines and assesses several key parameters. europa.eufda.gov

Key Validation Parameters:

Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix constituents. europa.eu This is typically tested using at least six different blank matrix sources to check for interferences. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of results. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Generally, the precision (expressed as the coefficient of variation, CV) should not exceed 15%, and the accuracy should be within ±15% of the nominal value, except at the LLOQ, where 20% is often acceptable gmp-compliance.org.

Calibration Curve and Linearity: A calibration curve is generated by analyzing standards at several concentration levels. The response should be linear over the expected concentration range of the study samples scielo.br. For example, a method for hydroxyurea was found to be linear from 5 to 400 μM nih.gov.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy pharmacompass.com.

Recovery: The extraction efficiency of the analytical method is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration gmp-compliance.org.

Stability: The stability of the analyte is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -20°C or -70°C) nih.gov.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.9908 scielo.br |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12.8% nih.gov |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 15% nih.gov |

| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | -4.7% to 3.2% nih.gov |

| Stability (Freeze/Thaw) | Within ±15% of initial | Stable for at least 3 cycles nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is prized for its exceptional sensitivity and specificity and is often coupled with a chromatographic separation method.

GC-MS and LC-MS/MS for Structural Confirmation and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are definitive methods for structural confirmation and trace-level quantification.

GC-MS: For analysis by GC-MS, non-volatile compounds like this compound require a derivatization step to increase their volatility and thermal stability. A common approach for the related compound hydroxyurea is trimethylsilyl (B98337) (TMS) derivatization nih.govnih.gov. After extraction from the matrix, the compound is reacted to form a TMS derivative, which is then analyzed by GC-MS researchgate.net. Quantification is typically achieved using selected ion monitoring (SIM), where the instrument is set to detect specific m/z fragments characteristic of the derivatized analyte and an internal standard, providing high specificity nih.gov.

LC-MS/MS: This technique is arguably the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. nih.gov The sample is first separated by HPLC or UHPLC and then introduced into the mass spectrometer. In tandem MS, a specific precursor ion (the ionized parent molecule) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise nih.gov. For instance, a sensitive LC-MS/MS method for hydroxyurea used the MRM transition m/z 77.1 → 44.4 for quantification, with a stable isotope-labeled version of the molecule serving as the internal standard nih.govnih.gov.

| Technique | Sample Preparation | Ionization Mode | Monitored Transition (m/z) | Internal Standard |

|---|---|---|---|---|

| GC-MS | Organic extraction, Trimethylsilyl derivatization nih.gov | Electron Ionization (EI) | Precursor: 277 (TMS derivative) nih.gov | Tropic Acid nih.gov or Labeled Hydroxyurea nih.gov |

| LC-MS/MS | Protein precipitation researchgate.net | Electrospray Ionization (ESI) nih.gov | Precursor: 77.1 → Product: 44.4 nih.gov | [¹³C¹⁵N₂]hydroxyurea nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of a molecule's elemental composition from its exact mass. While standard MS can distinguish between nominal masses (e.g., 250 vs. 251), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars). For this compound (C₅H₁₂N₂O₂), the theoretical monoisotopic mass is 132.08988 Da. An HRMS instrument would be used in a research setting to confirm the identity of a synthesized sample by verifying that its measured accurate mass matches this theoretical value, providing unambiguous confirmation of its elemental formula.

Spectrophotometric and Electrochemical Detection Methods for Hydroxyurea

UV Spectrophotometry

For the parent compound, hydroxyurea, UV spectrophotometry is a viable qualitative analysis method. Studies have shown that hydroxyurea exhibits maximum absorption at a wavelength of 213 nm. researchgate.netresearchgate.net This analysis can be conducted in various solvents, including water, 0.1 M HCl, and mixtures of water with acetonitrile, ethanol, or methanol (B129727), as the absorption behavior remains consistent. researchgate.net

Colorimetric Assays (e.g., Fearon Assay)

Colorimetric assays for hydroxyurea often involve a derivatization step to produce a colored compound that can be quantified. One such method is based on a commercial colorimetric assay kit for urea. In this procedure, hydroxyurea in a sample is treated with BUN acid and color reagents. The resulting colored product is then analyzed, with a UV-Vis detector set at 449 nm. nih.gov This method has been shown to be linear over a concentration range of 0.0065 to 1.31 mM, with an average accuracy of 99.9%. nih.gov

Electrochemical Detection

Electrochemical methods have been developed for the sensitive determination of hydroxyurea. These techniques often employ modified electrodes to enhance the electrochemical response. For instance, a method using a two-dimensional molybdenum sulfide (MoS2) material electrodeposited on a polycrystalline gold electrode has been reported. mdpi.comnih.govresearchgate.net This approach, combined with chemometric analysis, allows for the quantification of hydroxyurea in complex biological matrices like human plasma. mdpi.comnih.govresearchgate.net The use of techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) has achieved a limit of detection as low as 22 nM and a sensitivity of 37 nA cm⁻² µM⁻¹. mdpi.comnih.govresearchgate.net Another study utilizing a carbon paste electrode found the optimal buffer for determination to be at a physiological pH of 7.0, with a linear range of 0.2 to 1.0 mM and a limit of detection of 6.52 mM. researchgate.net

Bioanalytical Method Validation for Preclinical Research Applications of Hydroxyurea

The validation of bioanalytical methods is crucial for ensuring the reliability of data in preclinical studies. pharmacompass.com For hydroxyurea, methods have been validated according to regulatory guidelines, assessing parameters such as linearity, precision, and accuracy. scielo.br

A typical validation for a hydroxyurea assay in human plasma would establish linearity over a therapeutically relevant concentration range, for example, 50-1600 µM, with a correlation coefficient (r) greater than 0.99. scielo.br Precision is evaluated at multiple concentration levels (low, middle, and high quality controls). For instance, intra-assay precision (within a single run) might show a coefficient of variation (CV) of 2.22% to 4.52%, while inter-assay precision (between different runs) could range from 6.39% to 10.38%. scielo.br Accuracy is assessed by comparing the measured concentration to the known concentration, with acceptance criteria typically within ±15%. scielo.br

Table 1: Bioanalytical Method Validation Parameters for Hydroxyurea in Human Plasma

| Parameter | Metric | Value |

|---|---|---|

| Linearity Range | µM | 50 - 1600 |

| Correlation Coefficient | r | > 0.99 |

| Limit of Quantification | µM | 50 |

| Intra-assay Precision (CV%) | ||

| Low QC (100 µM) | % | 2.22 |

| Mid QC (740 µM) | % | 2.52 |

| High QC (1200 µM) | % | 4.52 |

| Inter-assay Precision (CV%) | ||

| Low QC (100 µM) | % | 6.39 |

| Mid QC (740 µM) | % | 7.04 |

| High QC (1200 µM) | % | 10.38 |

| Accuracy (Relative Standard Error, RSE%) | ||

| Low QC (100 µM) | % | -1.35 |

| Mid QC (740 µM) | % | -2.50 |

This data is for the parent compound, hydroxyurea, and is presented for illustrative purposes. scielo.br

Emerging Research Trajectories and Methodological Innovations

Development of Novel Synthetic Approaches with Improved Efficiency and Sustainability

The classic synthesis of hydroxyurea (B1673989) derivatives has often involved multi-step processes. However, current research is focused on developing more streamlined and environmentally friendly synthetic routes. Novel approaches aim to improve yield, reduce waste, and utilize less hazardous reagents. One such method involves the treatment of primary and secondary amines with tert-butylmesitylenesulfonoxycarbamate to produce a tert-butoxyurea intermediate, which then yields the desired N-hydroxyurea. researchgate.net Another innovative strategy facilitates the synthesis of cyclic N-hydroxyureas from alkyl omega-haloalkylcarbamates and hydroxylamine (B1172632), a reaction that likely proceeds through a two-step mechanism of nucleophilic substitution and intramolecular cyclization. nih.gov

Furthermore, the broader field of chemical engineering is contributing to sustainability by engineering microorganisms for the biorenewable production of platform chemicals. technologynetworks.com By genetically engineering yeast like Y. lipolytica, researchers have significantly increased the production of compounds like triacetic acid lactone (TAL), a polyketide. technologynetworks.com Such advancements in bioproduction could eventually be adapted for the synthesis of pharmaceutical precursors, offering a more sustainable alternative to traditional chemical synthesis for compounds related to N-tert-Butyl-N'-hydroxyurea.

Comprehensive Profiling of Molecular Targets and Off-Targets

While the primary molecular target of hydroxyurea is well-established as ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis, contemporary research is dedicated to creating a more comprehensive profile of its molecular interactions. drugbank.commdpi.comnih.gov Inhibition of RNR depletes the pool of deoxynucleotides, thereby halting DNA replication, which is the principal mechanism behind its antineoplastic effects. drugbank.comelifesciences.org

However, the therapeutic effects of hydroxyurea are multifaceted. mdpi.com Beyond RNR, it is known to increase levels of fetal hemoglobin (HbF), alter the kinetics of hemoglobin S polymerization, and reduce the adhesion of blood cells to the vascular endothelium. mdpi.comnih.gov Emerging research suggests that hydroxyurea may affect a broader range of enzymes, potentially through its interaction with Fe-S centers in various cellular proteins. nih.gov Understanding these secondary or "off-target" effects is critical for a complete mechanistic picture and for anticipating the full spectrum of biological activities of its derivatives. For instance, N-hydroxyurea has been shown to bind to other metalloenzymes like carbonic anhydrase (CA) and matrix metalloproteinases (MMPs). ebi.ac.uk A thorough investigation into the on-target and off-target interactions of this compound is a key area for future research.

Advanced In Vitro Models for Efficacy and Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power for drug efficacy. uu.nl To bridge this gap, research on compounds like this compound is increasingly utilizing advanced in vitro models such as 3D spheroids and organoids. nih.govnih.gov These models better mimic the cell-cell and cell-matrix interactions found in vivo. uu.nlnih.gov

Patient-derived tumor organoids (PDTOs), in particular, represent a significant leap forward for cancer research and personalized medicine. nih.govnih.gov These 3D cultures are grown from a patient's own tumor cells and can retain the genetic and molecular characteristics of the original tumor. nih.govmdpi.com This allows for preclinical testing of drug responses on an individual basis. nih.gov By co-culturing tumor organoids with immune cells and other components of the tumor microenvironment (TME), researchers can also study the complex interactions that influence therapeutic outcomes. mdpi.com These advanced models provide a more physiologically relevant platform for high-throughput screening and detailed mechanistic studies of next-generation hydroxyurea derivatives. nih.gov

Computational Design of Next-Generation Hydroxyurea and Urea (B33335)/Thiourea (B124793) Derivatives

Computational chemistry and molecular modeling are playing a pivotal role in the rational design of new therapeutic agents. nih.govscispace.com Quantum chemical methods, including density functional theory and coupled-cluster methods, are being used to examine derivatives of hydroxyurea to identify candidates with improved properties. nih.govacs.org One key area of focus is designing derivatives that can generate nitric oxide (NO) at a faster rate, which is a crucial aspect of hydroxyurea's mechanism in treating sickle-cell anemia. nih.govacs.org Computational studies have analyzed numerous hydroxyurea derivatives and found that modifications to the core structure can lead to more favorable energy changes for the formation of NO-producing radicals. scispace.com

Beyond hydroxyurea, broader structure-activity relationship (SAR) studies on urea and thiourea derivatives are providing valuable insights for drug design. nih.govnih.gov By systematically modifying different parts of the urea or thiourea scaffold and assessing the impact on biological activity, researchers can identify key structural features required for potency and selectivity against various targets, from microbial enzymes to protein kinases. nih.govnih.govmdpi.comrsc.org This computational and medicinal chemistry-driven approach allows for the efficient exploration of chemical space to design next-generation compounds, like novel this compound analogues, with enhanced efficacy and tailored pharmacological profiles.

| Methodology | Objective | Key Findings | Reference |

|---|---|---|---|

| Quantum Chemical Methods (Hartree-Fock, DFT) | Identify hydroxyurea derivatives with faster nitric oxide (NO) generation. | All 19 derivatives tested showed electronic energy changes favoring faster formation of NO-producing radicals compared to hydroxyurea. | nih.govscispace.com |

| Structure-Activity Relationship (SAR) | Optimize anti-tubercular activity of urea derivatives. | Modifications to the aryl ring, alkyl ring, and urea moiety were systematically performed to develop a detailed SAR. | nih.gov |

| Molecular Docking | Investigate binding interactions of thiourea derivatives with E. coli β-glucuronidase. | Identified strong affinity and key interactions with active site residues, guiding the design of potent inhibitors. | nih.gov |

Q & A

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Apply mixed-effects models or Bayesian hierarchical models to handle heteroscedasticity. Use Akaike/Bayesian information criteria (AIC/BIC) to compare sigmoidal vs. biphasic models .

Methodological Notes

- Experimental Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, randomization) and report detailed protocols in supplementary materials to enable replication .

- Data Validation : Cross-verify results using orthogonal techniques (e.g., NMR for structure, EPR for radical activity) to address instrumentation bias .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IRB approval for human-derived samples .

Featured Recommendations

| Most viewed |

|

|